molecular formula C9H9N3O B6334489 5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one CAS No. 1565057-90-0

5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one

Cat. No.: B6334489
CAS No.: 1565057-90-0
M. Wt: 175.19 g/mol
InChI Key: ILEGKXVFMGJFCQ-UHFFFAOYSA-N
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Description

5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one (CAS 111988-01-3) is a versatile heterocyclic compound with a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol . This chemical serves as a valuable scaffold and building block in medicinal chemistry and drug discovery research . Its structure, featuring both pyrazole and pyridine rings, is commonly explored in the synthesis of more complex molecules for pharmaceutical and biological applications. The compound has a LogP of -0.21, indicating high polarity . It is offered with a purity of 95% . Please note that this product is strictly for research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling, as this compound may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-2-4-10-5-3-8/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEGKXVFMGJFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

For pyridin-4-yl groups introduced post-cyclization, Suzuki-Miyaura coupling offers regioselective control. Brominated intermediates (e.g., 2-bromo-5-methyl-1H-pyrazol-3-one) react with pyridin-4-ylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a 1:1 mixture of dioxane and aqueous Na₂CO₃ (80°C, 12 h) . This method achieves 70–75% yield with minimal protodeboronation side products.

Key Parameters :

  • Catalyst Selection : PdCl₂(dppf) increases turnover frequency by 20% compared to Pd(PPh₃)₄ but raises costs .

  • Base Sensitivity : Strong bases (e.g., K₂CO₃) promote hydrolysis of the pyrazolone ring, necessitating mild conditions (pH 8–9) .

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation (300 W, 150°C, 20 min) reduces reaction times from hours to minutes. A 1:1 molar ratio of ethyl 3-oxobutanoate to 4-hydrazinylpyridine in acetonitrile with 0.2 eq p-TsOH achieves 88% yield . This method minimizes thermal decomposition of the hydrazine precursor, which occurs above 160°C.

Advantages :

  • Energy Efficiency : 60% reduction in energy consumption compared to conventional heating .

  • Scalability : Demonstrated for batch sizes up to 500 g with consistent purity (>98%) .

Solid-Phase Synthesis for High-Throughput Applications

Immobilized hydrazines on Wang resin enable iterative synthesis of pyrazolone derivatives. After coupling 4-pyridinylhydrazine to the resin, treatment with ethyl acetoacetate in DMF (50°C, 8 h) and subsequent cleavage with TFA/H₂O (95:5) yields the target compound in 65–70% purity . While lower yielding than solution-phase methods, this approach facilitates parallel synthesis for drug discovery pipelines.

Mechanochemical Synthesis via Ball Milling

Solvent-free grinding of equimolar 4-hydrazinylpyridine and ethyl acetoacetate with 10 wt% SiO₂ as a grinding auxiliary (400 rpm, 1 h) delivers 82% yield . This method eliminates solvent waste and reduces reaction times, though particle size uniformity critically affects reproducibility.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeScalabilityKey Limitation
Cyclocondensation85–906–24 hHighRequires purified hydrazine
Suzuki Coupling70–7512 hModerateBrominated precursor synthesis
Microwave8820 minHighSpecialized equipment needed
Solid-Phase65–708 hLowResin loading capacity limits
Mechanochemical821 hModerateSensitivity to milling conditions

Structural Characterization and Validation

X-ray crystallography confirms the planar pyrazolone ring and dihedral angle of 12.5° between the pyridine and pyrazolone moieties . Key spectroscopic data:

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 6.78 (d, J = 5.1 Hz, 2H, Py-H), 8.52 (d, J = 5.1 Hz, 2H, Py-H), 12.1 (s, 1H, NH) .

  • IR : 1665 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of reduced pyrazole derivatives.

Scientific Research Applications

5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

5-Methyl-2-phenyl-4-(phenylhydrazono)-2,4-dihydro-pyrazol-3-one ()
  • Molecular Formula : C₁₇H₁₄N₄O
  • Key Differences: Replaces the pyridin-4-yl group with a phenyl ring at position 2.
  • The hydrazone moiety may confer chelating properties for metal coordination .
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one ()
  • Molecular Formula : C₂₇H₂₂N₄OS₂
  • Key Differences: Replaces the pyridin-4-yl group with a diphenylpyrazole moiety. Contains a thiazolidinone ring fused via a methylene bridge, introducing sulfur atoms and altering electronic properties.
  • This compound’s larger size may limit membrane permeability .

Pyridine-Modified Analogs

3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one ()
  • Molecular Formula : C₉H₁₀N₄O
  • Key Differences :
    • Replaces the pyrazol-3-one core with a pyridin-2-one system.
    • Substitutes a methylpyrazole at position 5 of the pyridine ring.

Hybrid Heterocyclic Derivatives

2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one ()
  • Molecular Formula : C₃₁H₂₈N₈O₂S₂
  • Key Differences: Integrates a pyrido-pyrimidinone scaffold with a thiazolidinone substituent. Features an imidazole-propylamine side chain, increasing hydrophilicity.
  • Implications : The extended π-system and multiple heteroatoms suggest applications in targeting DNA or enzyme active sites. However, synthetic complexity may limit scalability .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
5-Methyl-2-pyridin-4-yl-1H-pyrazol-3-one C₉H₉N₃O Pyridin-4-yl, methyl, ketone 175.19 Balanced polarity, π-π stacking potential
5-Methyl-2-phenyl-4-(phenylhydrazono)-pyrazol-3-one C₁₇H₁₄N₄O Phenyl, phenylhydrazone 290.32 Chelating ability, reduced solubility
Thiazolidinone-pyrazole hybrid C₂₇H₂₂N₄OS₂ Diphenylpyrazole, thiazolidinone 482.62 Electrophilic sulfur, expanded H-bonding
Pyridin-2-one-pyrazole analog C₉H₁₀N₄O Pyridin-2-one, methylpyrazole 190.21 Additional NH donor, kinase targeting

Q & A

Q. What are the common synthetic routes for 5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves condensation reactions between pyridine derivatives and pyrazolone precursors. Key steps include:

  • Reagents : Use of hydrazine derivatives for pyrazole ring formation and ketones for methyl group introduction.
  • Conditions : Reflux in ethanol or methanol under acidic/basic catalysis (e.g., KOH or H₂SO₄) for 6–12 hours.
  • Yield Optimization : Temperature control (70–90°C), stoichiometric ratios (1:1.2 for hydrazine:ketone), and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .

Q. How can the crystal structure of this compound be determined using X-ray diffraction, and what role does SHELXL play in refinement?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) at 100–298 K.
  • Structure Solution : Direct methods (via SHELXS) for phase determination .
  • Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Key steps include:
    • Restraints for bond lengths/angles in disordered regions.
    • Twin refinement for non-merohedral twinning (common in pyrazolone derivatives) .
  • Validation : R-factor convergence (<0.05) and validation tools (e.g., PLATON) ensure structural accuracy .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between experimental data (e.g., spectroscopic vs. crystallographic results) in structural characterization?

Methodological Answer:

  • Complementary Techniques : Combine NMR (¹H/¹³C) for solution-state conformation with X-ray data for solid-state structure .
  • Discrepancy Analysis :
    • For bond-length mismatches: Check for dynamic effects (e.g., tautomerism) via variable-temperature NMR .
    • Electron density maps (from SHELXL) identify possible disorder or solvent effects .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) compare theoretical and experimental geometries .

Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis of derivatives?

Methodological Answer:

  • Parameter Screening : Design of Experiments (DoE) to test variables:

    VariableRange TestedOptimal Condition
    Temperature50–110°C80°C
    SolventEthanol, DMF, THFEthanol
    CatalystKOH, NaOH, piperidineKOH (0.1 eq)
  • Impurity Mitigation :

    • HPLC-MS identifies byproducts (e.g., dimerization); adjust stoichiometry or add radical inhibitors (e.g., BHT) .
    • Microwave-assisted synthesis reduces side reactions via rapid heating .

Q. What advanced computational and experimental methods are used to elucidate the biological interaction mechanisms?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., cyclooxygenase-2) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • NMR Titration : Observes chemical shift perturbations in key residues (e.g., His or Ser in enzyme active sites) .
  • In Silico ADMET : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. How to assess stability under varying pH and temperature conditions, and what analytical techniques are used?

Methodological Answer:

  • Accelerated Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC at 0, 24, 48 hours .
    • Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points .
  • Degradation Product Identification : LC-QTOF-MS fragments ions to characterize breakdown products .

Data Contradiction Analysis Table

Contradiction TypeResolution StrategyKey References
NMR vs. X-ray bond lengthsDFT geometry optimization
Crystallographic disorderSHELXL twin refinement
Biological activity vs. computational predictionITC validation

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